

Mass spectrometry fragmentation pattern of 3-Amino-2-bromo-4-picoline

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Compound of Interest

Compound Name: 3-Amino-2-bromo-4-picoline

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An In-Depth Guide to the Mass Spectrometric Fragmentation of **3-Amino-2-bromo-4-picoline**

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of **3-Amino-2-bromo-4-picoline** (CAS: 126325-50-6), a substituted pyridine derivative significant in medicinal chemistry and organic synthesis. Lacking direct experimental spectra in publicly available literature, this document leverages established principles of mass spectrometry and fragmentation patterns of analogous structures—including halogenated compounds, aromatic amines, and picolines—to construct a predictive model. We will explore the fragmentation cascades under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), offering researchers a robust framework for identifying this molecule and its analogues in complex matrices. This guide is designed for scientists and professionals in drug development and chemical research, providing detailed methodologies, data interpretation, and visual fragmentation pathways to support structural elucidation.

Introduction to 3-Amino-2-bromo-4-picoline

Chemical Identity and Structure

3-Amino-2-bromo-4-picoline, systematically named 2-bromo-4-methylpyridin-3-amine, is a poly-substituted aromatic heterocycle.^[1] Its structure is characterized by a pyridine core functionalized with a bromine atom, an amino group, and a methyl group, leading to a complex and informative fragmentation pattern.

- Molecular Formula: $C_6H_7BrN_2$ [1][2][3]
- Molecular Weight (Average): 187.04 g/mol [1][3]
- Synonyms: 3-Amino-2-bromo-4-methylpyridine, 2-bromo-4-methylpyridin-3-amine [1]

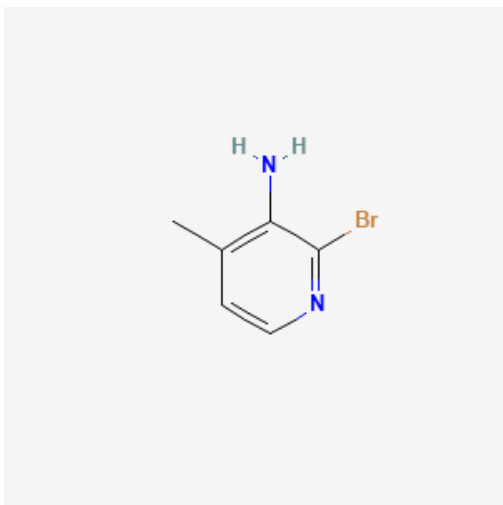


Figure 1. Chemical Structure of **3-Amino-2-bromo-4-picoline**.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of organic compounds. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a molecular fingerprint is generated. For a molecule like **3-Amino-2-bromo-4-picoline**, mass spectrometry can confirm its elemental composition through accurate mass measurement and reveal the connectivity of its functional groups through characteristic fragmentation pathways. [4]

Predicted Molecular Ion Characteristics

The most crucial feature of the molecular ion of **3-Amino-2-bromo-4-picoline** is the isotopic signature of bromine.

Isotopic Pattern of Bromine

Naturally occurring bromine consists of two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance (~50.7% and ~49.3%, respectively). [5] This results in a distinctive isotopic pattern for any ion containing a bromine atom. The mass spectrum will exhibit two peaks of almost equal intensity separated by two mass units: the 'M' peak corresponding to the ^{79}Br isotope and

the 'M+2' peak for the ^{81}Br isotope.[6][7] This pattern is a definitive marker for the presence of bromine in the molecule or any of its fragments.

Accurate Mass Data

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Ion Formula	Isotope Composition	Calculated Exact Mass (Da)	Description
$[\text{C}_6\text{H}_7^{79}\text{BrN}_2]^{+\cdot}$	$^{12}\text{C}_6, ^1\text{H}_7, ^{79}\text{Br}_1, ^{14}\text{N}_2$	185.97926	Molecular Ion ($\text{M}^{+\cdot}$)
$[\text{C}_6\text{H}_7^{81}\text{BrN}_2]^{+\cdot}$	$^{12}\text{C}_6, ^1\text{H}_7, ^{81}\text{Br}_1, ^{14}\text{N}_2$	187.97722	M+2 Isotopic Ion
$[\text{C}_5^{13}\text{CH}_7^{79}\text{BrN}_2]^{+\cdot}$	$^{12}\text{C}_5, ^{13}\text{C}_1, ^1\text{H}_7, ^{79}\text{Br}_1, ^{14}\text{N}_2$	186.98261	M+1 Isotopic Ion (contribution from ^{13}C)
$[\text{C}_6\text{H}_8^{79}\text{BrN}_2]^+$	$^{12}\text{C}_6, ^1\text{H}_8, ^{79}\text{Br}_1, ^{14}\text{N}_2$	186.98709	Protonated Molecule $[\text{M}+\text{H}]^+$ (for ESI)
$[\text{C}_6\text{H}_8^{81}\text{BrN}_2]^+$	$^{12}\text{C}_6, ^1\text{H}_8, ^{81}\text{Br}_1, ^{14}\text{N}_2$	188.98504	$[\text{M}+\text{H}+2]^+$ Isotopic Ion (for ESI)

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that typically induces extensive and reproducible fragmentation, providing rich structural information. The initial event is the removal of an electron to form a radical cation ($\text{M}^{+\cdot}$). For **3-amino-2-bromo-4-picoline**, ionization will likely occur via the removal of a lone pair electron from the pyridine nitrogen or the amino nitrogen.

Primary Fragmentation Pathways

The most probable initial fragmentation events involve the cleavage of the weakest bonds or the formation of the most stable products.

- **Pathway A: C-Br Bond Cleavage (Loss of $\cdot\text{Br}$):** The Carbon-Bromine bond is the weakest bond in the molecule, making its cleavage a highly favorable process.[7][8] This

fragmentation results in the loss of a bromine radical ($\bullet\text{Br}$) and the formation of a cation at m/z 107. The high stability of the resulting cation makes this a probable candidate for the base peak.

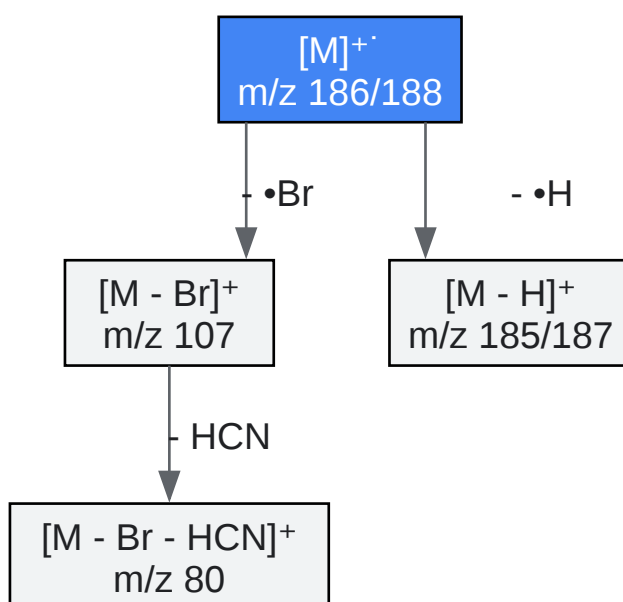
- **Pathway B: α -Cleavage (Loss of $\bullet\text{H}$ from Methyl Group):** A common fragmentation pathway for picolines involves the loss of a hydrogen radical from the methyl group.^[9] This forms a resonance-stabilized pyridylmethyl (picolyl) cation, which can rearrange to a highly stable tropylium-like structure. This would result in a fragment ion pair at m/z 185/187.

Secondary Fragmentation Pathways

The primary fragment ions will undergo further decomposition to yield smaller, characteristic ions.

- **Fragmentation of the $[\text{M}-\text{Br}]^+$ Ion (m/z 107):** The ion at m/z 107 (3-amino-4-picolinium cation) is expected to follow fragmentation patterns typical of pyridines. The most prominent secondary fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN) from the ring, resulting in a fragment ion at m/z 80.^[10]
- **Loss of Methyl Radical ($\bullet\text{CH}_3$):** Cleavage of the C-C bond between the ring and the methyl group can lead to the loss of a methyl radical, producing an ion pair at m/z 171/173.

Visualizing the EI Fragmentation Cascade



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Caption: Predicted EI fragmentation pathway for **3-Amino-2-bromo-4-picoline**.

Summary of Predicted EI Fragments

Predicted m/z	Proposed Ion Formula/Structure	Description of Loss
186/188	$[\text{C}_6\text{H}_7\text{BrN}_2]^+$	Molecular Ion ($\text{M}^{+\cdot}$)
185/187	$[\text{C}_6\text{H}_6\text{BrN}_2]^+$	Loss of a hydrogen radical ($\cdot\text{H}$) from the methyl group
171/173	$[\text{C}_5\text{H}_4\text{BrN}_2]^+$	Loss of a methyl radical ($\cdot\text{CH}_3$)
107	$[\text{C}_6\text{H}_7\text{N}_2]^+$	Loss of a bromine radical ($\cdot\text{Br}$) (Probable Base Peak)
80	$[\text{C}_5\text{H}_5\text{N}]^+$	Loss of HCN from the $[\text{M}-\text{Br}]^+$ fragment

Predicted Fragmentation under ESI-MS/MS

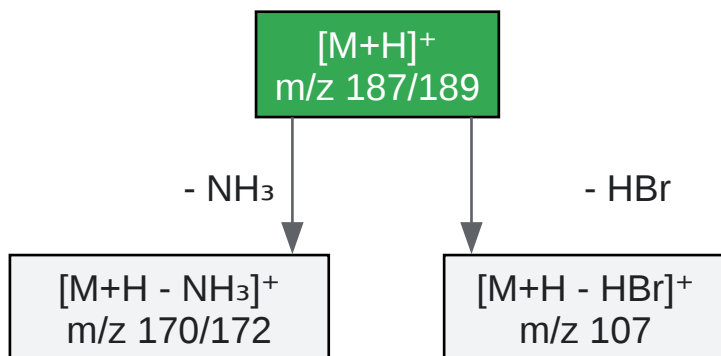
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, $[\text{M}+\text{H}]^+$, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this selected precursor ion.

Fragmentation of the Protonated Molecule $[\text{M}+\text{H}]^+$

The fragmentation of the $[\text{M}+\text{H}]^+$ ion (m/z 187/189) in the collision cell will primarily involve the loss of small, stable neutral molecules.

- **Loss of Ammonia (NH_3):** Protonation can occur on the amino group. Subsequent collision-induced dissociation (CID) can easily eliminate a neutral ammonia molecule, leading to a prominent fragment ion pair at m/z 170/172.
- **Loss of Hydrogen Bromide (HBr):** The elimination of a neutral HBr molecule is another highly probable pathway, which would lead to the formation of the same cation at m/z 107 as seen in the EI spectrum (loss of $\cdot\text{Br}$).

Visualizing the ESI-MS/MS Fragmentation Cascade



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Caption: Predicted ESI-MS/MS fragmentation of protonated **3-Amino-2-bromo-4-picoline**.

Summary of Predicted ESI-MS/MS Fragments

Precursor m/z	Product m/z	Proposed Ion Formula/Structure	Description of Neutral Loss
187/189	170/172	$[C_6H_5BrN]^+$	Loss of Ammonia (NH_3)
187/189	107	$[C_6H_7N_2]^+$	Loss of Hydrogen Bromide (HBr)

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, the following general protocols for sample analysis are recommended.

Sample Preparation

- Dissolution: Accurately weigh approximately 1 mg of **3-Amino-2-bromo-4-picoline**.
- Solvent Selection:

- For GC-MS (EI): Dissolve in a volatile organic solvent such as Dichloromethane or Ethyl Acetate to a final concentration of 100 µg/mL.
- For LC-MS (ESI): Dissolve in a mixture of Acetonitrile and water (50:50 v/v) with 0.1% formic acid to a final concentration of 10 µg/mL to promote protonation.
- Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Recommended EI-MS Parameters (via GC-MS)

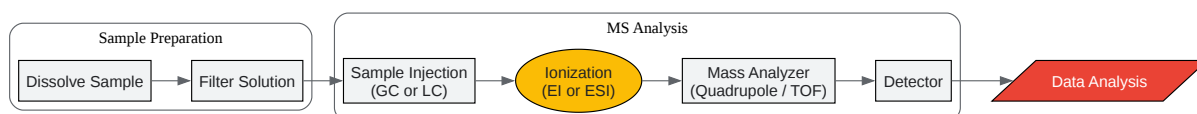
- GC Separation:
 - Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Injection Volume: 1 µL.
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230°C.
 - Scan Range: m/z 40-300.

Recommended ESI-MS/MS Parameters (via LC-MS)

- LC Separation:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS Detection:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 350°C.
 - MS1 Scan: Scan for the $[M+H]^+$ precursor at m/z 187/189.
 - MS2 Fragmentation: Isolate the precursor ion and perform CID using a normalized collision energy ramp (e.g., 15-40 eV) to observe product ions.

General Analytical Workflow



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Caption: General workflow for the mass spectrometric analysis of a chemical compound.

Conclusion

The mass spectrometric fragmentation of **3-Amino-2-bromo-4-picoline** is predicted to be governed by the interplay of its three distinct functional groups on the pyridine core. Key diagnostic indicators include the prominent M/M+2 isotopic signature from bromine, a likely base peak at m/z 107 corresponding to the loss of the bromine radical under EI conditions, and the characteristic neutral losses of ammonia (NH₃) and hydrogen bromide (HBr) from the protonated molecule in ESI-MS/MS. This predictive guide provides a foundational blueprint for researchers to identify, characterize, and confirm the structure of this important chemical intermediate, facilitating its application in pharmaceutical and agrochemical development.

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